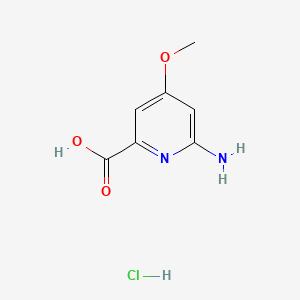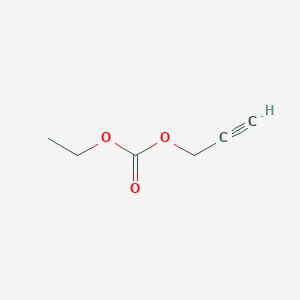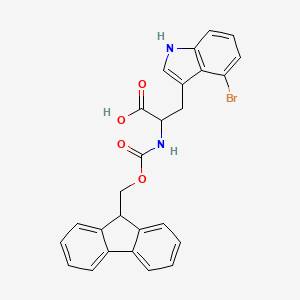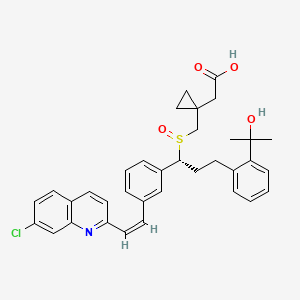
Trimethyl-d6-amine HCl (dimethyl-d6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-d6-amine HCl (dimethyl-d6) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a stable isotope label. The chemical formula for Trimethyl-d6-amine HCl (dimethyl-d6) is (CD3)2NH·HCl, and it is commonly used in various analytical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Trimethyl-d6-amine HCl (dimethyl-d6) typically involves the reaction of deuterated dimethylamine with hydrochloric acid. The general synthetic route can be summarized as follows:
Deuteration of Dimethylamine: Dimethylamine is reacted with deuterium gas to replace the hydrogen atoms with deuterium, forming deuterated dimethylamine.
Formation of Hydrochloride Salt: The deuterated dimethylamine is then reacted with hydrochloric acid to form Trimethyl-d6-amine HCl (dimethyl-d6).
Industrial Production Methods
Industrial production of Trimethyl-d6-amine HCl (dimethyl-d6) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in specialized facilities equipped to handle deuterium gas and other reagents safely .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-d6-amine HCl (dimethyl-d6) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the deuterated amine group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or methanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted amines .
Scientific Research Applications
Trimethyl-d6-amine HCl (dimethyl-d6) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope label in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals
Mechanism of Action
The mechanism of action of Trimethyl-d6-amine HCl (dimethyl-d6) primarily involves its role as a stable isotope label. By replacing hydrogen atoms with deuterium, the compound allows researchers to track and study molecular interactions and transformations with high precision. The deuterium atoms do not significantly alter the chemical properties of the compound, making it an ideal tool for various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine HCl: The non-deuterated version of Trimethyl-d6-amine HCl (dimethyl-d6), commonly used in similar applications but without the benefits of stable isotope labeling.
Trimethylamine HCl: Another related compound, differing in the number of methyl groups attached to the nitrogen atom.
Uniqueness
Trimethyl-d6-amine HCl (dimethyl-d6) is unique due to its deuterium content, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium allows for more precise tracking and analysis in NMR spectroscopy and other techniques, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C3H10ClN |
|---|---|
Molecular Weight |
101.61 g/mol |
IUPAC Name |
1,1,1-trideuterio-N-methyl-N-(trideuteriomethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3; |
InChI Key |
SZYJELPVAFJOGJ-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-({4-[3-(1H-Indol-3-yl)propanoyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid](/img/structure/B12305366.png)
![rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12305371.png)


![methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate](/img/structure/B12305389.png)
![10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid](/img/structure/B12305396.png)

![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12305415.png)
![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12305418.png)
![3-[2-[2-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12305421.png)
![1-[(tert-butoxy)carbonyl]-5'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B12305438.png)

